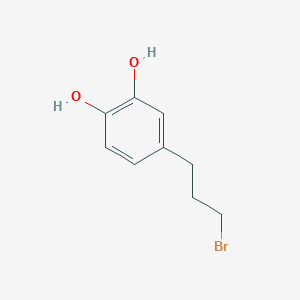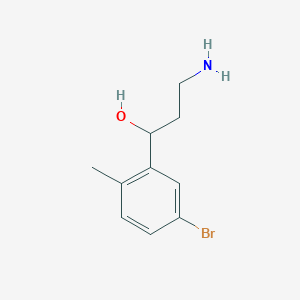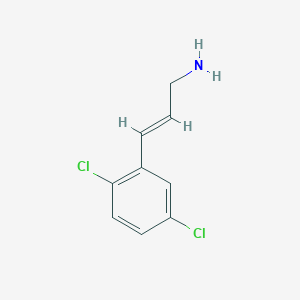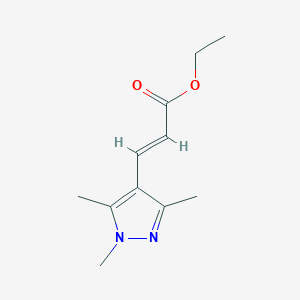
ethyl 3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoate typically involves the condensation of ethyl acetoacetate with 4-amino-3,5-dimethylpyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is then heated under reflux for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of ethyl (2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of saturated pyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols.
Aplicaciones Científicas De Investigación
Ethyl (2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoate has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammation and cancer.
Agrochemicals: It can be used in the development of new pesticides and herbicides due to its bioactive properties.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength.
Mecanismo De Acción
The mechanism of action of ethyl (2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
Ethyl (2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoate can be compared with other pyrazole derivatives, such as:
3,5-Dimethylpyrazole: A simple pyrazole derivative with applications in coordination chemistry and as a ligand in catalysis.
4-Amino-3,5-dimethylpyrazole: A precursor in the synthesis of various pyrazole-based compounds with potential biological activity.
Ethyl 3-(1H-pyrazol-4-yl)prop-2-enoate: A similar compound with a different substitution pattern on the pyrazole ring, leading to different chemical and biological properties.
Ethyl (2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoate is unique due to its specific substitution pattern, which can influence its reactivity and applications in various fields.
Propiedades
Fórmula molecular |
C11H16N2O2 |
|---|---|
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
ethyl (E)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enoate |
InChI |
InChI=1S/C11H16N2O2/c1-5-15-11(14)7-6-10-8(2)12-13(4)9(10)3/h6-7H,5H2,1-4H3/b7-6+ |
Clave InChI |
DGWSUXOGDFDIEQ-VOTSOKGWSA-N |
SMILES isomérico |
CCOC(=O)/C=C/C1=C(N(N=C1C)C)C |
SMILES canónico |
CCOC(=O)C=CC1=C(N(N=C1C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



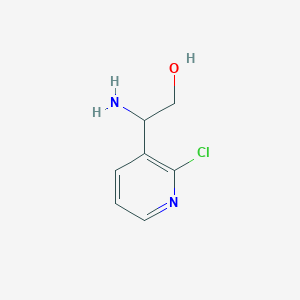
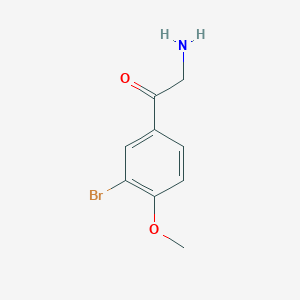
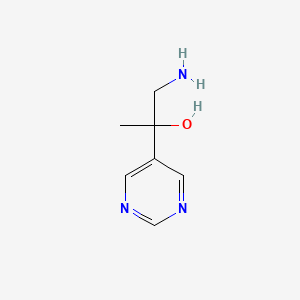
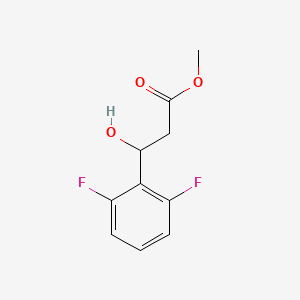
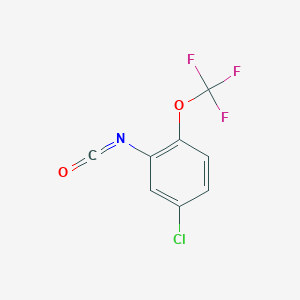

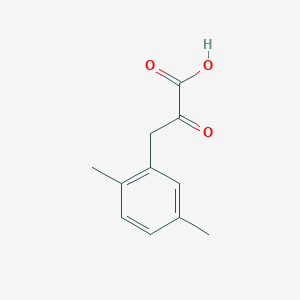
![(2S,3R)-3-(tert-butoxy)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid](/img/structure/B13612245.png)

